Cas no 5389-78-6 (2,6,10,15,19-Pentamethyl-21--heneicosadecaen-(2,4,6,8,10,12,14,16,18,20)-saeure-methylester)

2,6,10,15,19-Pentamethyl-21--heneicosadecaen-(2,4,6,8,10,12,14,16,18,20)-saeure-methylester structure
5389-78-6 structure
Product Name:2,6,10,15,19-Pentamethyl-21--heneicosadecaen-(2,4,6,8,10,12,14,16,18,20)-saeure-methylester
CAS-nummer:5389-78-6
MF:C36H48O2
MW:512.765130996704
CID:2066618
PubChem ID:5380055
Update Time:2025-04-21

2,6,10,15,19-Pentamethyl-21--heneicosadecaen-(2,4,6,8,10,12,14,16,18,20)-saeure-methylester Chemische en fysische eigenschappen

Naam en identificatie

    • 2,6,10,15,19-Pentamethyl-21--heneicosadecaen-(2,4,6,8,10,12,14,16,18,20)-saeure-methylester
    • 4'-apo-beta,psi-caroten-4'-oic acid methyl ester
    • 4'-Apo-beta,psi-carotin-4'-saeure-methylester
    • all-trans-2,6,10,15,19-Pentamethyl-21-(2,6,6-trimethyl-cyclohex-1-enyl)-heneicoa-2,4,6,8,12,14,16,18,10-decaen-1-saeure-methylester
    • beta-Apo-4'-carotensaeure-(C35)-methylester
    • Neurosporaxanthin-methylester
    • Neurosporaxanthinmethylester
    • 4'-Apo-β,ψ-caroten-4'-oic acid methyl ester
    • Methyl 4'-apo-beta,psi-caroten 4'-oate
    • Methyl 4'-apo-beta,psi-caroten-4'-oate
    • SCHEMBL2840976
    • 4'-Apo-gamma-carotenoic acid, methyl ester, all-trans-
    • Methyl (2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19-pentamethyl-21-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8,10,12,14,16,18,20-henicosadecaenoate #
    • 4'-Apo-beta,psi-carotenoic acid, methyl ester
    • 4'-Apo-.beta.,.psi.-carotenoic acid, methyl ester
    • 4'-Apo-.gamma.-carotenoic acid, methyl ester, all-trans-
    • methyl (2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19-pentamethyl-21-(2,6,6-trimethylcyclohexen-1-yl)henicosa-2,4,6,8,10,12,14,16,18,20-decaenoate
    • Methyl ester of neurosporaxanthin
    • 5389-78-6
    • Neurosporaxanthin methyl ester
    • Inchi: 1S/C36H48O2/c1-28(18-12-20-30(3)22-14-23-33(6)35(37)38-9)16-10-11-17-29(2)19-13-21-31(4)25-26-34-32(5)24-15-27-36(34,7)8/h10-14,16-23,25-26H,15,24,27H2,1-9H3
    • InChI-sleutel: CXZXVEIFQBEHTM-UHFFFAOYSA-N
    • LACHT: COC(C(=CC=CC(=CC=CC(=CC=CC=C(C=CC=C(C=CC1C(C)(C)CCCC=1C)C)C)C)C)C)=O

Berekende eigenschappen

  • Exacte massa: 512.365430770Da
  • Monoisotopische massa: 512.365430770Da
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 38
  • Aantal draaibare bindingen: 12
  • Complexiteit: 1150
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 10
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 11.704
  • Topologisch pooloppervlak: 26.3Ų
Aanbevolen leveranciers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd